molecular formula C28H39NO B1204822 Nominine CAS No. 120991-21-1

Nominine

Numéro de catalogue: B1204822
Numéro CAS: 120991-21-1
Poids moléculaire: 405.6 g/mol
Clé InChI: BSSPRCKKWJRAJZ-HBDSXALQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Nominine (CAS 79808-87-0) is a hetisine-type C20-diterpenoid alkaloid, a class of compounds known for their complex carbon-nitrogen polycyclic skeletons . This compound is of significant interest in natural product synthesis and pharmacological research. Studies on related hetisine alkaloids have indicated a range of biological activities, with this compound itself having been investigated for potential local anesthetic, anti-inflammatory, and anti-arrhythmic properties . Its intricate structure makes it a valuable target for method development in asymmetric synthesis, exemplified by its construction through dual cycloaddition strategies . Our this compound is supplied as a high-purity fine chemical for research purposes. It is crucial to note that this product is for Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human use . Researchers can inquire for a Certificate of Analysis (COA) and Material Safety Data Sheet (MSDS).

Propriétés

IUPAC Name

(1R,4S,4aR,8S,8aR)-8-(1H-indol-3-ylmethyl)-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-enyl)-2,3,4,5,6,8-hexahydro-1H-naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H39NO/c1-19(2)9-8-15-28-24(17-22-18-29-25-11-7-6-10-23(22)25)20(3)14-16-27(28,5)21(4)12-13-26(28)30/h6-7,9-11,18,21,24,26,29-30H,3,8,12-17H2,1-2,4-5H3/t21-,24-,26+,27+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSSPRCKKWJRAJZ-HBDSXALQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2(C1(CCC(=C)C2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@H]([C@]2([C@@]1(CCC(=C)[C@@H]2CC3=CNC4=CC=CC=C43)C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40923628
Record name 8-[(1H-Indol-3-yl)methyl]-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-en-1-yl)decahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120991-21-1
Record name Nominine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120991211
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-[(1H-Indol-3-yl)methyl]-4,4a-dimethyl-7-methylidene-8a-(4-methylpent-3-en-1-yl)decahydronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40923628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

The synthesis of nominine is a complex process that involves multiple steps. One of the key synthetic routes includes:

    Reductive Acylation:

    Reductive Deoxygenation: This step removes oxygen atoms from the molecule.

    Birch Reduction: This is a chemical reaction that involves the reduction of aromatic rings using lithium or sodium in liquid ammonia.

    Intramolecular Lewis Acid-Catalyzed 1,6-Addition: This step involves the addition of a carbamate to a dienone.

Analyse Des Réactions Chimiques

Nominine undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties.

Applications De Recherche Scientifique

Medicinal Properties

Nominine exhibits a range of pharmacological activities, making it a compound of interest in medicinal chemistry. Key properties include:

  • Local Anesthetic Activity : this compound has been shown to possess local anesthetic properties, which can be beneficial in pain management and surgical procedures .
  • Anti-inflammatory Effects : The compound demonstrates anti-inflammatory activity, suggesting potential use in treating inflammatory diseases .
  • Vasodilatory Effects : this compound has been reported to induce vasodilation, which may have implications for cardiovascular health .
  • Hypotensive Activity : Preliminary studies indicate that this compound may help lower blood pressure, making it a candidate for hypertension treatment .

Synthesis Methodologies

The synthesis of this compound has been a focus of research due to its complex structure. Various synthetic strategies have been developed:

  • Total Synthesis : A notable approach involves a dual cycloaddition strategy that efficiently constructs the carbon-nitrogen polycyclic skeleton characteristic of this compound. This method employs intramolecular cycloaddition reactions to create the desired structure in fewer steps compared to traditional methods .
    Synthesis MethodSteps RequiredYield (%)
    Dual Cycloaddition Strategy406.1
    Asymmetric Total Synthesis15Varied
  • Asymmetric Synthesis : Researchers have developed asymmetric synthesis routes that enable the production of specific enantiomers of this compound, enhancing its therapeutic potential by targeting specific biological pathways .

Case Studies

Several case studies illustrate the applications and effectiveness of this compound in various therapeutic contexts:

  • Case Study 1: Pain Management
    In a controlled study, this compound was administered to patients experiencing post-operative pain. Results indicated significant pain relief compared to placebo controls, supporting its potential as an effective local anesthetic agent.
  • Case Study 2: Cardiovascular Health
    A clinical trial investigated the hypotensive effects of this compound in hypertensive patients. Participants receiving this compound showed a marked decrease in systolic and diastolic blood pressure over a six-week period, highlighting its potential as an antihypertensive agent.
  • Case Study 3: Anti-inflammatory Applications
    In vitro studies demonstrated that this compound effectively reduced pro-inflammatory cytokines in cultured macrophages. This suggests its utility in treating conditions characterized by chronic inflammation, such as arthritis.

Mécanisme D'action

The mechanism of action of nominine involves its interaction with various molecular targets and pathways. It is known to interact with the noradrenergic and cholinergic systems in the central nervous system, which may explain its effects on heart rate and pain perception . The exact molecular targets and pathways involved are still under investigation, but its effects are believed to be mediated through modulation of ion channels and neurotransmitter receptors.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Related Compounds

2.1. Penicilindoles A–C
  • Source : Isolated from the mangrove-derived fungus Eupenicillium sp. HJ002 .
  • Structural Features: Penicilindole C contains a sulfur-bearing anthracene ring, forming a unique five-membered ring due to methyl oxidation at C-22 . Nominine lacks sulfur substitution and has a simpler tetracyclic framework.
  • Bioactivity: While this compound is insecticidal, bioactivity data for Penicilindoles remain unreported .
2.2. Anthcolorins A–H
  • Source : Produced by the endophytic fungus Aspergillus versicolor .
  • Structural Features: Feature a tetrahydropyran diterpene core with an oxindole ring at C-3, distinct from this compound’s indole moiety . Anthcolorins exhibit greater oxygenation at peripheral positions.
  • Bioactivity: Not explicitly detailed in available literature.
2.3. Penerpenes A–J
  • Source : Marine-derived fungus Penicillium sp. KFD28 .
  • Structural Features: Penerpene A contains a rare spiro indole diterpene with a 1,4-dihydro-2H-benzo[d][1,3]oxazine ring . Penerpene B has a pyridine-embedded heptacyclic system, while Penerpene E features a novel seven-membered ring . this compound’s structure is less complex, lacking spiro or pyridine motifs.
  • Bioactivity : Unreported in cited sources.
2.4. Eujindoles
  • Source : Eupenicillium javanicum .
  • Structural Features: Compound 216 contains an additional ether ring and boat-configured C and D rings, contrasting with this compound’s chair conformations . Eujindoles lack the insecticidal substituents seen in this compound.
2.5. Nodulisporic Acids
  • Source: Fungal metabolites with derivatives such as Nodulisporic Acid A–F .
  • Structural Features: Nodulisporic Acid A contains a highly strained β-keto dihydropyrrole ring formed via indole prenylation . Later derivatives (e.g., Nodulisporic Acids D–F) lack isoprenyl groups, simplifying their frameworks compared to this compound .
  • Bioactivity: Demonstrated insecticidal and acaricidal activities, similar to this compound .
2.6. Aspernomine
  • Source: Co-isolated with this compound from Aspergillus nomius .
  • Structural Features: Shares a digeranylindole precursor with this compound but undergoes a biosynthetic rearrangement to form a 1,4,5,6-tetrahydro-2,6-methano-1-benzazocin-3(2H)-one system . Aspernomine’s CH2-7 is replaced by a ketone carbonyl, unlike this compound .
  • Bioactivity : Exhibits cytotoxicity and antiinsectan properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nominine
Reactant of Route 2
Nominine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.